1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane
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Overview
Description
1-(Boc-Aminomethyl)-3-azabicyclo[310]hexane is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system The Boc (tert-butoxycarbonyl) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane typically involves the cyclization of appropriate precursors. One effective method involves the treatment of 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium (n-BuLi), which promotes the cyclization to form the bicyclic structure . The reaction occurs via an open chain transition state based on intermolecular Br···Li coordination (SN2 process) .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with electrophiles to form substituted products.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex bicyclic structures.
Common Reagents and Conditions
n-Butyllithium (n-BuLi): Used for the initial cyclization reaction.
Electrophiles: Various electrophiles can be used to introduce different substituents into the bicyclic structure.
Major Products
The major products formed from these reactions include substituted pyrrolidines and piperidines, depending on the specific electrophiles used .
Scientific Research Applications
1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a valuable building block for the synthesis of bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex bicyclic compounds.
Material Science: The high ring strain and unique properties of the bicyclic structure make it useful in the development of new materials.
Mechanism of Action
The mechanism of action of 1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane involves its ability to undergo various chemical reactions due to the presence of the nitrogen atom and the strained bicyclic structure. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in medicinal chemistry, the compound may interact with biological targets through its functional groups and overall structure .
Comparison with Similar Compounds
Similar Compounds
1-Azabicyclo[3.1.0]hexane: A similar compound without the Boc protecting group.
Bicyclo[3.1.0]hexane Silanes: Compounds with similar bicyclic structures but different functional groups.
Uniqueness
1-(Boc-Aminomethyl)-3-azabicyclo[3.1.0]hexane is unique due to the presence of the Boc protecting group, which provides additional stability and allows for selective reactions. This makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl 2-amino-2-(3-azabicyclo[3.1.0]hexan-1-yl)acetate |
InChI |
InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)8(12)11-4-7(11)5-13-6-11/h7-8,13H,4-6,12H2,1-3H3 |
InChI Key |
UVPLWDGWYSYBTM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(C12CC1CNC2)N |
Origin of Product |
United States |
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